4-(Methylsulfonyl)benzoic acid
Overview
Description
4-(Methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H8O4S. It is characterized by a benzoic acid core substituted with a methylsulfonyl group at the para position. This compound is known for its applications as a corrosion inhibitor and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methylsulfonyl)benzoic acid can be synthesized through various methods. One common approach involves the nitration of 2-aminoterephthalic acid using nitric acid and sulfuric acid . Another method includes the oxidation of toluenes to benzoic acids using Cu(I) and HNO3 as catalysts .
Industrial Production Methods: Industrial production often employs the nitration method due to its efficiency and scalability. The reaction conditions typically involve controlled temperatures and the use of concentrated acids to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
4-(Methylsulfonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a corrosion inhibitor and in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
- 4-Methanesulfonylbenzoic acid
- 4-Carboxyphenyl methyl sulfone
- 4-Methylsulphonylbenzoic acid
Comparison: 4-(Methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .
Properties
IUPAC Name |
4-methylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBWNNKDUMXZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193531 | |
Record name | p-(Methylsulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4052-30-6 | |
Record name | 4-(Methylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4052-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulfonyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylsulfonyl)benzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | p-(Methylsulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(methylsulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(Methylsulfonyl)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH6TZZ7RC7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the methods for synthesizing 4-(methylsulfonyl)benzoic acid?
A1: Several methods exist for synthesizing this compound. One approach involves using 4-methylbenzenesulfonyl chloride as a starting material, followed by reduction, methylation, oxidation, and purification steps. [] Another method utilizes 2-chloro-4-(methylsulfonyl)toluene and employs liquid-phase catalytic oxidation using an Amoco catalyst in acetic acid. []
Q2: Are there any environmentally friendly approaches to synthesizing this compound?
A2: Yes, a greener synthesis method utilizes chloroacetic acid instead of dimethyl sulfate in the methylation process. This substitution significantly reduces cost and environmental impact compared to traditional methods. []
Q3: What is a significant challenge in the production of 2-chloro-4-(methylsulfonyl)benzoic acid, a related compound?
A3: A key challenge in producing 2-chloro-4-(methylsulfonyl)benzoic acid lies in achieving high purity and production rates. New synthetic routes are continually being developed to address this issue. []
Q4: What is a notable application of this compound in drug development?
A4: this compound serves as a key building block in synthesizing a benzoxazepine-containing kinase inhibitor, specifically the mTOR inhibitor 1. This compound has demonstrated potential in pharmaceutical research. []
Q5: How is this compound used in agricultural chemistry?
A5: this compound is a significant degradation product of mesotrione, a widely used herbicide in corn production. Understanding its presence in soil and water is crucial for assessing the environmental impact of mesotrione. [, ]
Q6: Has this compound been linked to any occupational health concerns?
A6: Yes, a related compound, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid, has been identified as a potential occupational hazard in a Finnish chemical factory. It has been linked to occupational asthma, rhinitis, and urticaria through IgE-mediated mechanisms. [, ]
Q7: How are residues of mesotrione and its metabolites, including this compound, typically analyzed?
A7: Residues of mesotrione, 4-methylsulfonyl-2-nitrobenzoic acid (MNBA), and 2-amino-4-methylsulfonyl-benzoic acid (AMBA) are commonly analyzed using a multi-step method involving extraction, cleanup using reverse-phase high-performance liquid chromatography (RPHPLC), conversion to AMBA, and final analysis by RPHPLC with fluorescence detection. []
Q8: What analytical techniques are used to quantify mesotrione and its degradation products in water samples?
A8: Several methods are available for quantifying mesotrione and its degradation products in water. One approach utilizes solid-phase fluoroimmunoassay (FIA) with direct fluorescence measurement on a solid support. [] Another method involves differential pulse voltammetry (DPV) using a glassy carbon electrode (GCE) for analysis. []
Q9: How is the environmental fate of mesotrione, including its degradation into compounds like this compound, studied?
A9: Researchers investigate the fate of mesotrione in the environment by quantifying its presence and the presence of its metabolites in various environmental matrices like soil and water. This helps assess the long-term impact of this herbicide on ecosystems. []
Q10: Has any research been conducted on the potential use of plants to remediate mesotrione and its degradation products, including this compound, from water?
A10: Yes, studies have explored the phytoremediation potential of Pistia stratiotes (water lettuce) for removing mesotrione and its degradation products, including this compound, from contaminated water. Results suggest that this plant can effectively remove these compounds without experiencing significant phytotoxic effects. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.